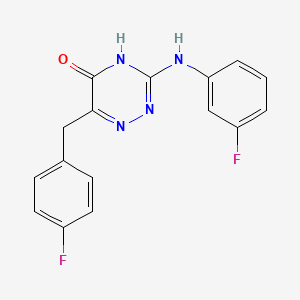

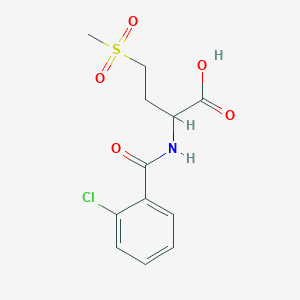

6-(4-fluorobenzyl)-3-((3-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(4-fluorobenzyl)-3-((3-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one, commonly known as FBTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazine derivatives and has been extensively studied for its pharmacological properties.

Applications De Recherche Scientifique

Synthesis of Potential Antibacterial Agents

The synthesis of new molecules incorporating 4-fluorobenzyl and 3-fluorophenyl groups into 1,2,4-triazin-5(4H)-one derivatives has been explored for their potential as antibacterial agents. These compounds, including variations with 2,4-dichloro-5-fluorophenyl, 4-fluoro-3-(phenoxy)phenyl, and 4-fluorophenyl groups, have shown promising antibacterial activities at concentrations around 10 µg/mL. This highlights their potential in developing new antibacterial drugs (Holla, Bhat, & Shetty, 2003).

Antioxidant Agents

Further investigations have led to the synthesis of novel fluorine substituted α-amino phosphonic acids containing 1,2,4-triazin-5-one moieties. These compounds were derived from fluoroacylation and showed enhanced antioxidant properties. The introduction of fluorine has been beneficial in improving the antioxidant effectiveness of these molecules, making them significant in research aimed at mitigating oxidative stress-related conditions (Makki, Abdel-Rahman, & Alharbi, 2018).

Antimicrobial and Anti-HIV Properties

The synthetic approaches involving fluorine-substituted 1,2,4-triazinones have opened up avenues in developing compounds with potential antimicrobial and anti-HIV properties. Specific derivatives have shown very good anti-HIV activity, as well as significant CDK2 inhibition, indicating their potential in treating HIV and cancer. This dual activity suggests a promising future for these compounds in therapeutic applications (Makki, Abdel-Rahman, & Khan, 2014).

Novel Heterobicyclic Systems as HIV-1 Inhibitors

Exploration into novel fluorine substituted isolated and fused heterobicyclic nitrogen systems bearing the 1,2,4-triazin-5-one moiety has demonstrated potential inhibitor activity towards HIV-1. These compounds, achieved through targeted synthetic strategies, underscore the versatility of 1,2,4-triazin-5-one derivatives in contributing to the development of new HIV-1 inhibitors, showcasing the compound's significance in antiviral research (Abdel-Rahman, Makki, & Al-Romaizan, 2014).

Molluscicidal Agents Against Bilharziasis Diseases

The creation of fluorine/phosphorus substituted 6-(2’-Amino Phenyl)-3-Thioxo-1,2,4-Triazin-5(2H, 4H)One derivatives has opened a new avenue in the fight against Bilharziasis diseases. These compounds have shown effective molluscicidal activity against snails responsible for spreading the disease. This represents an innovative approach to controlling the spread of Bilharziasis, highlighting the diverse applications of 1,2,4-triazin-5-one derivatives in public health (Al-Romaizan, Makki, & Abdel-Rahman, 2014).

Mécanisme D'action

Target of Action

It’s known that zinc, a component of the compound, plays an essential role in many enzymes and is crucial for protein synthesis and cell division .

Mode of Action

Zinc, a key component of the compound, has three primary biological roles: catalytic, structural, and regulatory . The catalytic and structural roles of zinc are well established, with zinc forming an essential part of many enzymes and playing an important role in protein synthesis and cell division .

Biochemical Pathways

Zinc is known to be involved in numerous biochemical pathways, including those related to immune function and wound healing .

Pharmacokinetics

The pharmacokinetics of zinc, a component of the compound, involves absorption, distribution, metabolism, and excretion, all of which impact its bioavailability .

Result of Action

Zinc, a component of the compound, is known to play a crucial role in many physiological processes, including growth, immunity, and various metabolic processes .

Action Environment

It’s known that environmental factors can influence the bioavailability and efficacy of zinc, a component of the compound .

Propriétés

IUPAC Name |

3-(3-fluoroanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N4O/c17-11-6-4-10(5-7-11)8-14-15(23)20-16(22-21-14)19-13-3-1-2-12(18)9-13/h1-7,9H,8H2,(H2,19,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMFHBBHBGNTKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2827878.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2827880.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2827885.png)

![3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2827890.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2827894.png)

![1-(2-methoxybenzoyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2827895.png)

![Methyl 5-ethyl-7-(2-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2827899.png)

![4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B2827900.png)